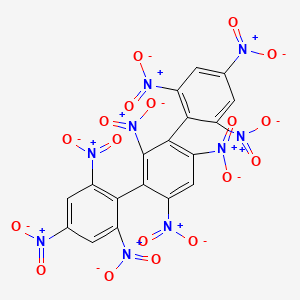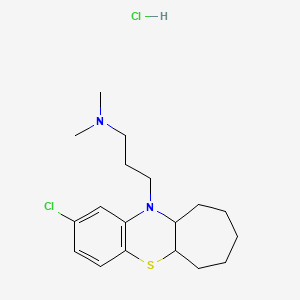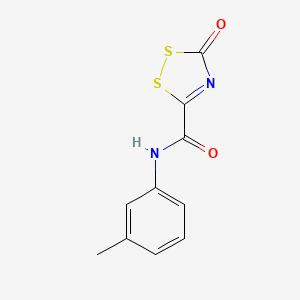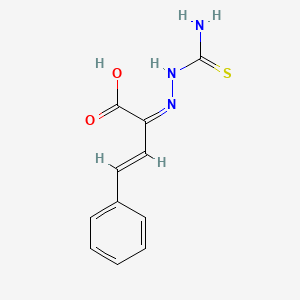
3-(5-Fluoro-2-pyrimidinyl)-2-propyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is an organic compound that features a propynol group attached to a fluorinated pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-pyrimidine and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the alcohol group.
Coupling Reaction: The deprotonated alcohol is then coupled with the fluorinated pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to achieve consistent product quality.
化学反応の分析
Types of Reactions
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The propynol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-propynal or 2-propynoic acid.
Reduction: Formation of 2-propyn-1-ol or propane-1-ol.
Substitution: Formation of 3-(5-substituted-2-pyrimidinyl)-2-propyn-1-ol derivatives.
科学的研究の応用
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the propynol group can participate in covalent modifications or act as a reactive handle for further functionalization. These interactions can modulate the activity of the target molecules and influence various biological pathways.
類似化合物との比較
Similar Compounds
- 2-Propyn-1-ol,3-(5-chloro-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-bromo-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-iodo-2-pyrimidinyl)-(9CI)
Uniqueness
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability, making this compound particularly valuable in medicinal chemistry.
特性
分子式 |
C7H5FN2O |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
3-(5-fluoropyrimidin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,3H2 |
InChIキー |
BAYFWSPMFFRFQF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)C#CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


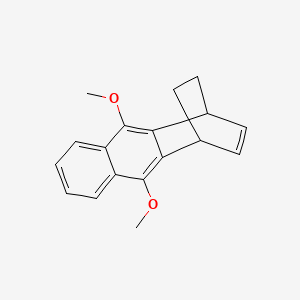
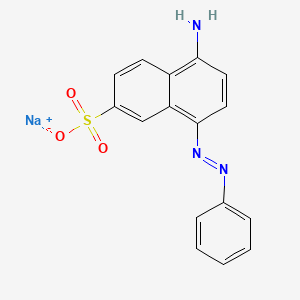
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
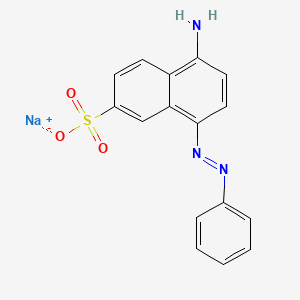

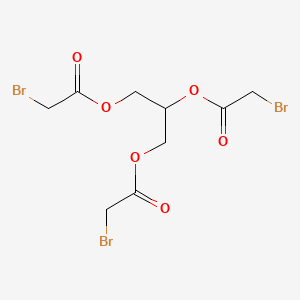
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
